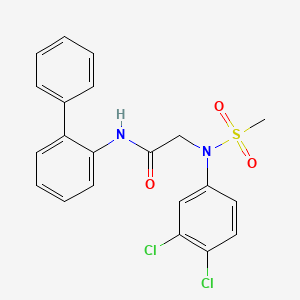
N~1~-2-biphenylyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
説明
N~1~-2-biphenylyl-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. BAY 11-7082 was originally developed as an inhibitor of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation and immune response. Since then, BAY 11-7082 has been found to have a wide range of potential applications in scientific research.
作用機序
BAY 11-7082 works by inhibiting the activation of NF-κB, a key regulator of inflammation and immune response. NF-κB is activated in response to a wide range of stimuli, including infection, inflammation, and oxidative stress. Once activated, NF-κB triggers the expression of a wide range of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activation, BAY 11-7082 can block the expression of these genes, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, BAY 11-7082 has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. It has also been found to have anti-viral properties, inhibiting the replication of a wide range of viruses including HIV, hepatitis B, and hepatitis C.
実験室実験の利点と制限
One of the main advantages of BAY 11-7082 is its specificity for NF-κB inhibition. Unlike other inhibitors that target multiple pathways, BAY 11-7082 specifically targets the NF-κB pathway, making it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 has also been found to have off-target effects, inhibiting other pathways that are not directly related to NF-κB. This can make it difficult to interpret the results of experiments using BAY 11-7082.
将来の方向性
There are a number of future directions for research on BAY 11-7082. One area of interest is the development of more specific inhibitors of NF-κB activation. While BAY 11-7082 is a valuable tool for studying NF-κB, its off-target effects can make it difficult to interpret experimental results. Developing more specific inhibitors could help overcome this limitation. Another area of interest is the development of new applications for BAY 11-7082. While it has been extensively studied for its anti-inflammatory and anti-cancer properties, there may be other potential applications that have yet to be explored. Finally, there is a need for more research on the safety and toxicity of BAY 11-7082. While it has shown promise in preclinical studies, more research is needed to determine its safety and efficacy in humans.
科学的研究の応用
BAY 11-7082 has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. BAY 11-7082 has been shown to inhibit the growth and proliferation of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(16-11-12-18(22)19(23)13-16)14-21(26)24-20-10-6-5-9-17(20)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAXFVBLJWOIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3545385.png)
![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3545390.png)
![N-(2,6-dimethylphenyl)-2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3545397.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3545412.png)

![5-[(2-bromo-4-ethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3545432.png)
![4-[2-(2-carboxyethyl)-5-(4-fluorophenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3545439.png)
![N-(4-bromophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3545443.png)
![ethyl 5-acetyl-4-methyl-2-({[(4-methylphenyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B3545447.png)
![2-({[(2-chlorobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3545454.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3545459.png)
![N~2~-(4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545479.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3545484.png)
